

Application Notes and Protocols for GR-73632 in Patch Clamp Electrophysiology

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Compound of Interest

Compound Name: GR-73632

Cat. No.: B1672127

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Introduction

GR-73632 is a potent and highly selective peptide agonist for the tachykinin neurokinin 1 receptor (NK1R), a G-protein coupled receptor (GPCR) that is the primary receptor for the neuropeptide Substance P.[1][2][3] Activation of the NK1R is implicated in a variety of physiological processes, including pain transmission, inflammation, and smooth muscle contraction. In the central and peripheral nervous systems, NK1R activation typically leads to neuronal depolarization and increased excitability.[4][5][6] This document provides detailed application notes and protocols for the use of **GR-73632** in patch clamp electrophysiology studies to investigate the function of the NK1 receptor and its downstream signaling pathways.

Mechanism of Action

GR-73632 selectively binds to and activates the NK1 receptor. The NK1 receptor primarily couples to the Gq/11 family of G-proteins.[7] Upon activation, this initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). [7] These signaling events can modulate the activity of various ion channels, leading to changes in neuronal membrane potential and excitability. A common electrophysiological consequence of NK1R activation is the inhibition of potassium (K⁺) conductances, resulting in membrane depolarization.[4]

Data Presentation

The following table summarizes key quantitative data for **GR-73632** and related compounds. This information is essential for designing and interpreting patch clamp experiments.

Parameter	Value	Species/Tissue	Assay Type	Reference
GR-73632 EC50	2 nM	Guinea pig vas deferens	Contraction Assay	[1]
GR-73632 EC50	17 nM	Rat urinary bladder	Contraction Assay	[3]
Substance P EC50	~200-fold less potent than GR-73632	Mouse spinal cord	Behavioral Assay	[2]
[Sar9, Met(O2)11] substance P induced depolarization	~10-15 mV	Rat globus pallidus neurons	Current-clamp	[4]
[Sar9, Met(O2)11] substance P induced inward current	Variable, dependent on cell size and receptor expression	Rat globus pallidus neurons	Voltage-clamp	[4]

Experimental Protocols

Whole-Cell Patch Clamp Recordings of GR-73632-Induced Depolarization (Current-Clamp)

This protocol is designed to measure changes in the membrane potential of a neuron in response to the application of **GR-73632**.

a. Cell Preparation:

- Prepare acute brain slices or cultured neurons expressing NK1 receptors according to standard laboratory procedures.

b. Solutions:

- Artificial Cerebrospinal Fluid (aCSF) (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 24 NaHCO₃, 5 HEPES, 12.5 Glucose, 2 MgCl₂, 2 CaCl₂. Continuously bubble with 95% O₂ / 5% CO₂.
- Intracellular Solution (in mM): 130 K-Gluconate, 10 KCl, 10 HEPES, 1 EGTA, 2 MgCl₂, 2 Mg-ATP, 0.4 Na-GTP. Adjust pH to 7.25-7.30 with KOH and osmolarity to ~290 mOsm.[\[4\]](#)[\[8\]](#)

c. Recording Procedure:

- Establish a stable whole-cell current-clamp recording from a target neuron.
- Record a stable baseline resting membrane potential for at least 5 minutes.
- Bath apply **GR-73632** at the desired concentration (e.g., 100 nM - 1 μM).
- Record the change in membrane potential. NK1R activation is expected to cause a slow-onset, sustained depolarization.[\[4\]](#)[\[5\]](#)
- To investigate the involvement of specific ion channels, co-apply relevant blockers (e.g., potassium channel blockers) with **GR-73632**.
- Perform a washout with aCSF to observe the reversal of the effect.

Voltage-Clamp Analysis of Currents Modulated by GR-73632

This protocol is designed to isolate and characterize the ion currents affected by **GR-73632**.

a. Cell Preparation:

- As described in Protocol 1.

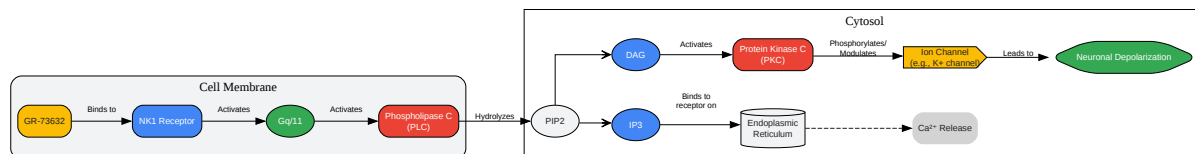
b. Solutions:

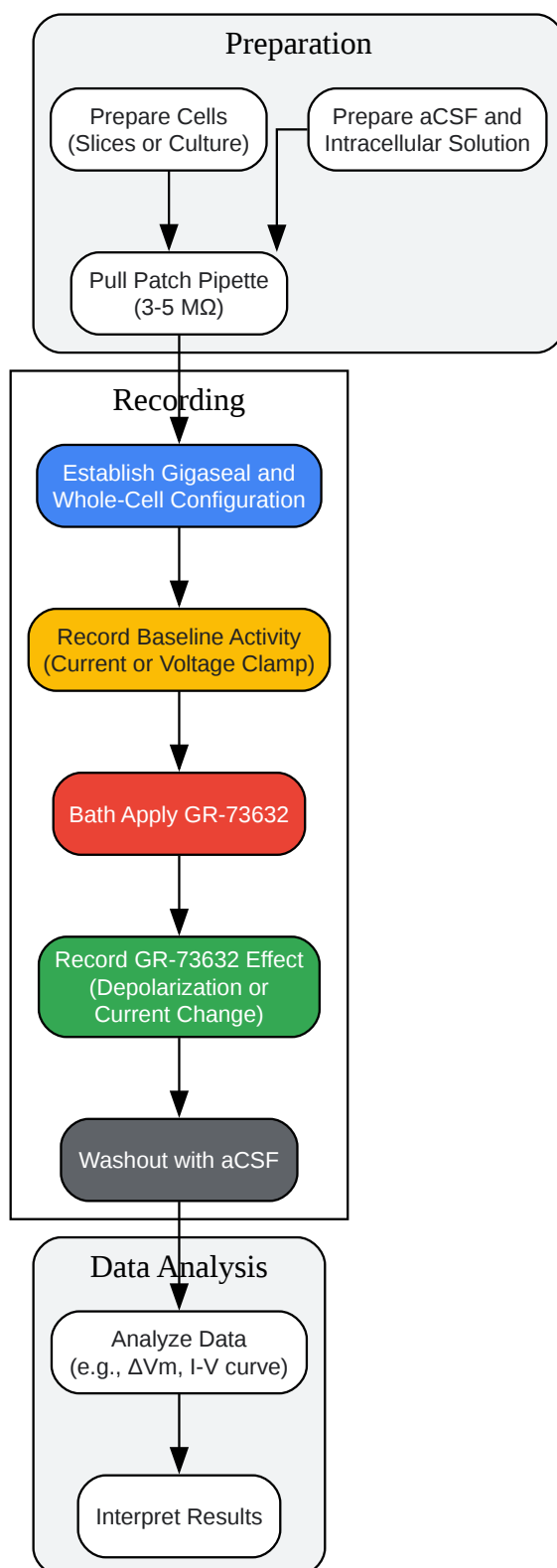
- aCSF: As described in Protocol 1. To isolate specific currents, ion substitution or the addition of channel blockers (e.g., TTX to block sodium channels, CdCl₂ to block calcium channels) may be necessary.
- Intracellular Solution: A Cesium-based solution can be used to block potassium channels and improve space clamp (e.g., in mM: 120 Cs-Gluconate, 10 CsCl, 10 HEPES, 1 EGTA, 2 MgCl₂, 2 Mg-ATP, 0.4 Na-GTP. Adjust pH to 7.25-7.30 with CsOH).

c. Recording Procedure:

- Establish a stable whole-cell voltage-clamp recording. Hold the neuron at a potential where the current of interest is minimal (e.g., -70 mV).
- Record a stable baseline current for at least 5 minutes.
- Apply a voltage-step protocol to elicit the currents of interest. A ramp or step protocol from a hyperpolarized potential (e.g., -100 mV) to a depolarized potential (e.g., +40 mV) can be used to generate a current-voltage (I-V) relationship.
- Bath apply **GR-73632** (e.g., 100 nM - 1 μ M) and repeat the voltage-step protocol.
- The difference in the current recorded before and after **GR-73632** application represents the **GR-73632**-sensitive current.
- Plot the I-V relationship of the **GR-73632**-sensitive current to determine its reversal potential, which can provide insights into the underlying ion permeability.

Visualizations





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